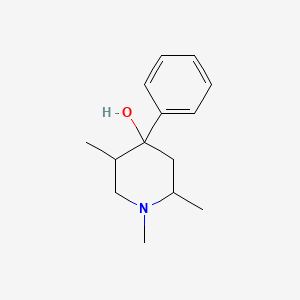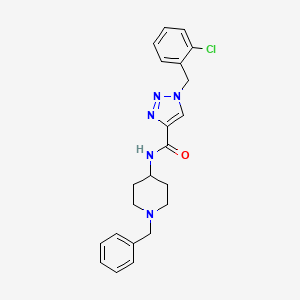
1,2,5-Trimethyl-4-phenylpiperidin-4-ol
概要
説明
1,2,5-Trimethyl-4-phenylpiperidin-4-ol is a chemical compound belonging to the piperidine class. This compound is characterized by the presence of three methyl groups and a phenyl group attached to a piperidine ring, with a hydroxyl group at the fourth position. It is known for its stereochemical properties and has been studied for various applications in chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: 1,2,5-Trimethyl-4-phenylpiperidin-4-ol can be synthesized through several methods. One common approach involves the acylation of isomeric 2,5-dimethyl-4-phenylpiperidin-4-ols using acyl chlorides and thionyl chloride . The reaction conditions typically involve the use of solvents such as deuteriochloroform and the application of specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation or hydrogenolysis of appropriate alcohols . This method ensures high yield and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1,2,5-Trimethyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various stereoisomers.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1,2,5-Trimethyl-4-phenylpiperidin-4-ol has been extensively studied for its antimicrobial activity . It has shown effectiveness against a wide range of microorganisms, making it a potential candidate for developing new antimicrobial agents. Additionally, its stereochemical properties have been explored in various nuclear magnetic resonance (NMR) studies to understand its conformational behavior .
作用機序
The mechanism of action of 1,2,5-trimethyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets. The compound’s hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The phenyl group contributes to the compound’s lipophilicity, enhancing its ability to interact with hydrophobic regions of target proteins .
類似化合物との比較
1,2,5-Trimethylpiperidin-4-one: A key intermediate in the synthesis of various pharmaceuticals.
1,2,5-Trimethyl-4-oxiranylpiperidin-4-ol: Known for its antimicrobial properties.
Uniqueness: 1,2,5-Trimethyl-4-phenylpiperidin-4-ol stands out due to its unique combination of stereochemical properties and antimicrobial activity. Its ability to form multiple stereoisomers and its effectiveness against a broad spectrum of microorganisms make it a valuable compound for further research and development.
特性
IUPAC Name |
1,2,5-trimethyl-4-phenylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-10-15(3)12(2)9-14(11,16)13-7-5-4-6-8-13/h4-8,11-12,16H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKBMLDLEZVLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385126 | |
| Record name | 1,2,5-trimethyl-4-phenylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562-11-8 | |
| Record name | 1,2,5-Trimethyl-4-phenyl-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=562-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5-trimethyl-4-phenylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5029490.png)
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl propionate](/img/structure/B5029502.png)
![5-methyl-3-(3-methylbutyl)-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B5029513.png)
![3-(5-Phenyl-1,3,4-oxadiazol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5029518.png)
![4-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-N-phenylbenzamide](/img/structure/B5029528.png)
![Methyl 4-[3-(2,3-dimethylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide](/img/structure/B5029534.png)


![2-Phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5029556.png)
![N-(tert-butyl)-5-chloro-2-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5029561.png)
![methyl (5Z)-1-(4-chlorophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5029563.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxylic acid](/img/structure/B5029574.png)
![(5E)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5029575.png)
![1-[(4-Butoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5029588.png)
